

Physical and chemical properties of 3-Chloro-2-fluorobenzamide

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Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzamide

Cat. No.: B034766

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An In-depth Technical Guide to 3-Chloro-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzamide is a halogenated aromatic compound with the molecular formula C_7H_5ClFNO . Its structure, featuring a benzamide core substituted with both chlorine and fluorine atoms, makes it a molecule of interest in medicinal chemistry and materials science. The presence of halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of **3-Chloro-2-fluorobenzamide**, outlines a putative synthesis protocol, and discusses its potential applications in research and development.

Core Physical and Chemical Properties

While extensive experimental data for **3-Chloro-2-fluorobenzamide** is not widely available in the public domain, the following table summarizes its fundamental properties based on available data and theoretical predictions.

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClFNO	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	173.57 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number	104326-94-5	--INVALID-LINK--[1]
Appearance	Solid (predicted)	General knowledge of similar compounds
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of chemical compounds. The following spectral data have been reported for **3-Chloro-2-fluorobenzamide**:

- Mass Spectrometry: An electron ionization (EI) mass spectrum is available through the NIST WebBook, which can be used to determine the fragmentation pattern of the molecule.
- Infrared (IR) Spectroscopy: An IR spectrum is also available on the NIST WebBook, providing information about the functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches of the amide group.

Note: As of the last update, publicly accessible ¹H, ¹³C, and ¹⁹F NMR spectral data for **3-Chloro-2-fluorobenzamide** are not available. The acquisition of such data would be a critical step in the definitive characterization of this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-2-fluorobenzamide** is not readily found in peer-reviewed literature, a common and effective

method for the preparation of benzamides is the amidation of a corresponding carboxylic acid or its more reactive acyl chloride derivative. Below are two plausible synthetic routes.

Method 1: From 3-Chloro-2-fluorobenzoic Acid

This method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

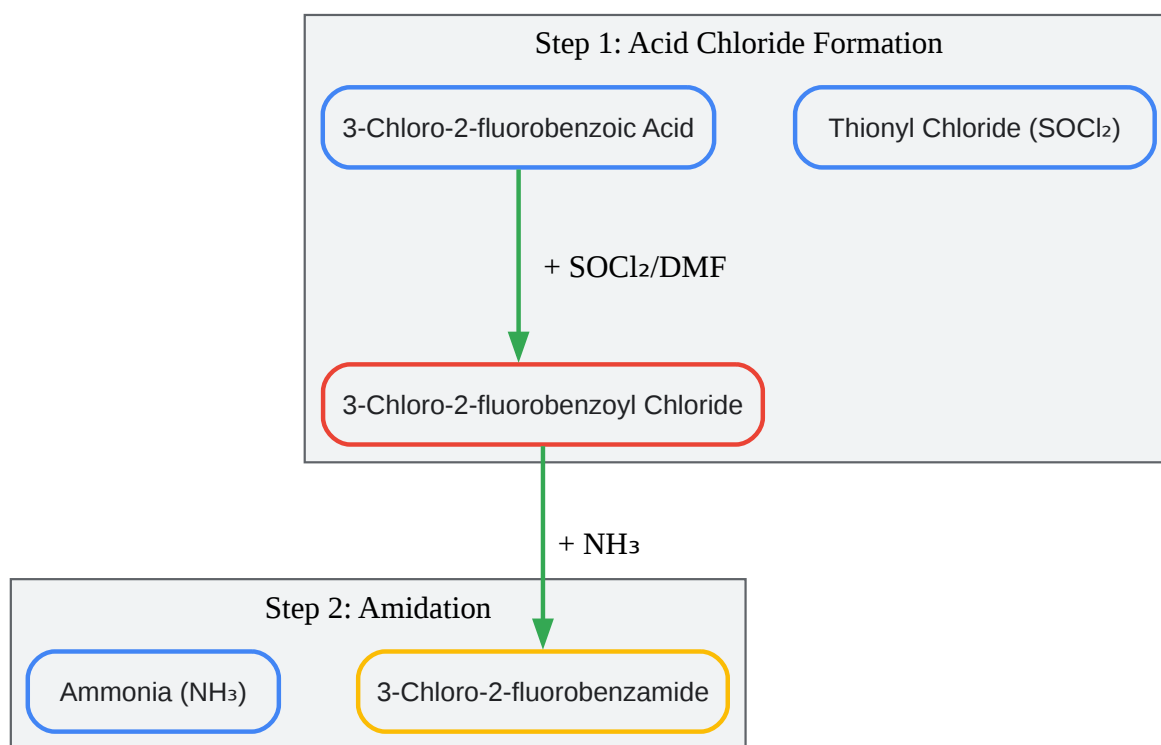
Reaction Scheme:

3-Chloro-2-fluorobenzoic acid → **3-Chloro-2-fluorobenzamide**

Experimental Protocol:

- Activation of the Carboxylic Acid:
 - To a solution of 3-chloro-2-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) (1.1-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
 - Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases, to form the intermediate 3-chloro-2-fluorobenzoyl chloride.
 - Remove the excess chlorinating agent and solvent under reduced pressure.
- Amidation:
 - Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in an anhydrous aprotic solvent.
 - Cool the solution to 0°C in an ice bath.
 - Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up and Purification:
 - Quench the reaction by adding water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO_3), and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography on silica gel.



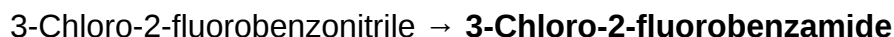
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Caption: Synthesis of **3-Chloro-2-fluorobenzamide** from its carboxylic acid precursor.

Method 2: From 3-Chloro-2-fluorobenzonitrile

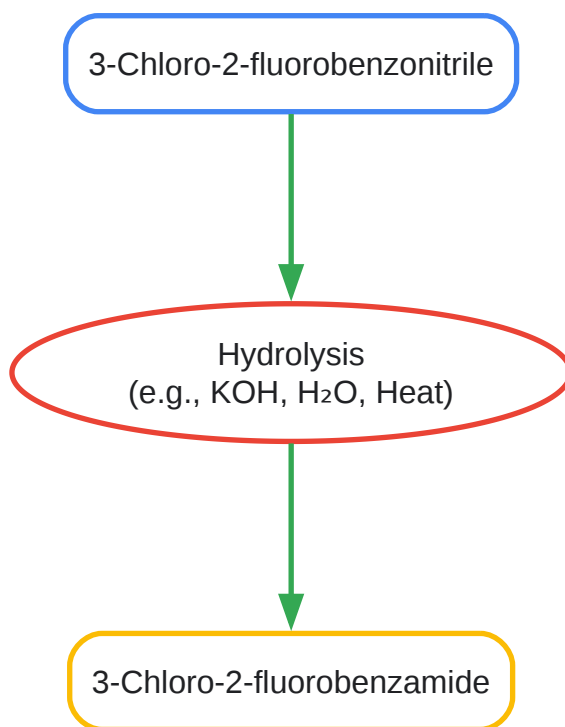
This method involves the hydrolysis of the nitrile group to an amide.

Reaction Scheme:



Experimental Protocol:

- Hydrolysis:
 - To a solution of 3-chloro-2-fluorobenzonitrile (1 equivalent) in a suitable solvent such as tert-butanol or dimethyl sulfoxide (DMSO), add a source of hydroxide, such as powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2-3 equivalents).
 - Add a controlled amount of water.
 - Heat the reaction mixture, typically between 50-100°C, and stir vigorously.
 - Monitor the reaction progress by TLC or gas chromatography (GC).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and pour it into cold water.
 - If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography.



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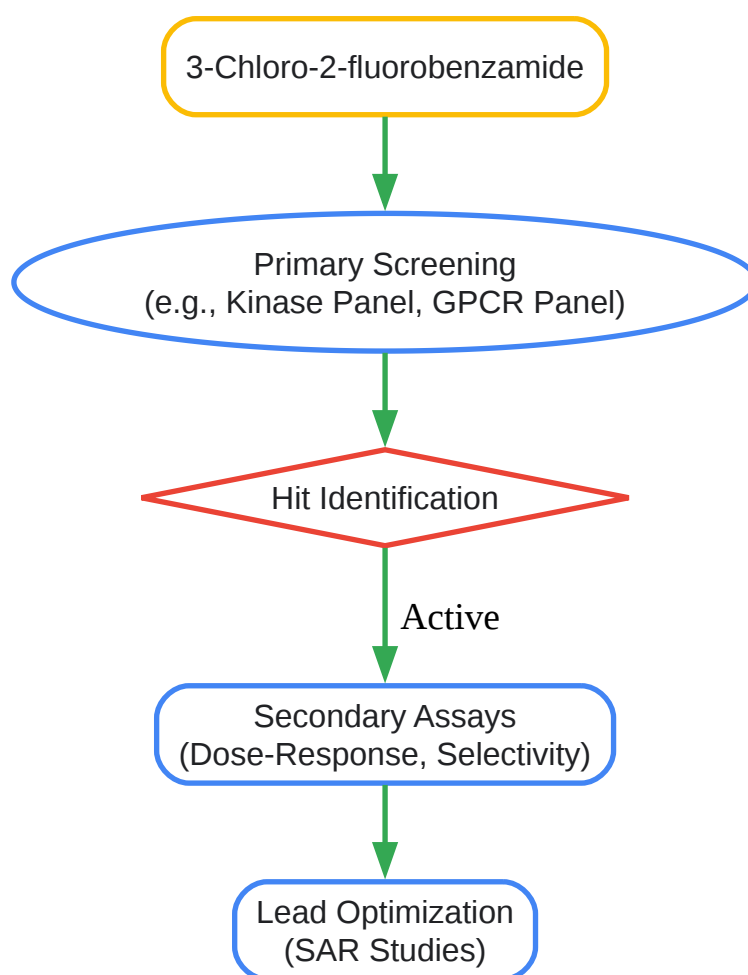
Caption: Synthetic route to **3-Chloro-2-fluorobenzamide** via nitrile hydrolysis.

Potential Applications in Drug Discovery and Development

Fluorinated benzamides are a class of compounds that have garnered significant interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties. While there is no specific biological activity reported for **3-Chloro-2-fluorobenzamide**, its structural motifs suggest potential areas for investigation.

For instance, the precursor, 3-chloro-2-fluorobenzoic acid, has been utilized as a building block in the synthesis of Aurora A kinase inhibitors, which are being explored as potential anti-cancer agents. This suggests that derivatives of **3-Chloro-2-fluorobenzamide** could be synthesized and screened for similar activities.

A general workflow for the preliminary biological screening of **3-Chloro-2-fluorobenzamide** would involve a series of in vitro assays to assess its potential therapeutic value.



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Caption: A potential workflow for the biological screening of **3-Chloro-2-fluorobenzamide**.

Safety and Handling

Detailed toxicological data for **3-Chloro-2-fluorobenzamide** is not available. However, based on the safety data sheets of structurally related compounds such as 3-chloro-2-fluorobenzylamine, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be harmful if swallowed, and may cause skin and eye irritation.

Conclusion

3-Chloro-2-fluorobenzamide is a chemical compound with potential for further exploration in the fields of medicinal chemistry and material science. While its physical and chemical

properties are not yet extensively documented, this guide provides a summary of the available information and outlines plausible synthetic routes based on established chemical principles. Further research is required to fully characterize this molecule, including the acquisition of detailed spectral data and the investigation of its biological activities. The information presented herein serves as a foundational resource for researchers and developers interested in this and related halogenated benzamides.

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